molecular formula C19H14ClN5O3 B2883457 2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-67-3

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2883457
CAS No.: 899970-67-3
M. Wt: 395.8
InChI Key: BCIHIPMVHLDOCA-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a bicyclic purine core modified with substituents at positions 2 and 9. The 2-chlorophenyl group at position 2 introduces electron-withdrawing properties, while the 3-methoxyphenyl group at position 9 contributes electron-donating effects.

Properties

IUPAC Name

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-11-6-4-5-10(9-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIHIPMVHLDOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a purine core with specific substitutions, suggests potential applications in medicinal chemistry, particularly in the treatment of various diseases.

Chemical Structure and Properties

The compound features a purine skeleton with the following notable substituents:

  • 2-chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • 3-methoxyphenyl group : Contributes to the compound's electronic properties and may enhance biological activity.
  • 8-oxo functional group : Imparts reactivity that can be beneficial for interactions with biological targets.
  • Carboxamide group : Increases solubility and stability in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of purine compounds, including this compound, possess notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound showed moderate to good activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : It also exhibited antifungal effects against strains like Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these activities were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it could inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (SW1116) cell lines more effectively than standard chemotherapeutic agents like cisplatin. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression.

The biological activity of this compound is thought to be mediated through its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell survival.
  • Receptor Binding : Its structural features allow it to bind to receptors associated with cell signaling pathways, potentially altering cellular responses.

Case Studies

  • In Vitro Study on Anticancer Activity : A study involving MCF-7 and SW1116 cell lines revealed that the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics, indicating its potential as a novel anticancer agent.
  • Antimicrobial Efficacy Assessment : A comparative study on various derivatives showed that the presence of the methoxy group enhanced antimicrobial potency, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related purine-6-carboxamide derivatives, focusing on substituent variations, molecular properties, and synthesis strategies.

Substituent Variations at Positions 2 and 9

  • Position 2 :

    • Target Compound : 2-(2-chlorophenyl) group (Cl substituent, electron-withdrawing) .
    • : 2-(2-thienyl) group (aromatic heterocycle, sulfur-containing) .
    • : 2-(2,4-dimethoxyphenyl) group (dual methoxy substituents, electron-donating) .
    • : 2-methyl group (alkyl substituent, hydrophobic) .
    • : 2-(3-methylphenyl) group (methyl-substituted phenyl, moderate hydrophobicity) .
  • Position 9 :

    • Target Compound : 9-(3-methoxyphenyl) group (meta-methoxy, electron-donating) .
    • : 9-(3-methoxyphenyl) group (same as target) .
    • : 9-phenyl group (unsubstituted phenyl, neutral electron effects) .
    • : 9-(4-methylphenyl) group (para-methyl, hydrophobic) .
    • : 9-(2-methoxyphenyl) group (ortho-methoxy, steric hindrance) .

Molecular and Physicochemical Properties

Substituents significantly influence molecular weight, polarity, and solubility:

  • : The 2-thienyl analog (C19H15N5O3S) has a molecular weight of 401.42 g/mol. Sulfur inclusion may enhance π-π stacking .
  • : The 2,4-dimethoxyphenyl analog (C20H19N5O4) has a molecular weight of 393.39 g/mol. Dual methoxy groups increase hydrophilicity .
  • : The 2-methyl/4-methylphenyl analog (C14H13N5O2) has a lower molecular weight (283.29 g/mol), favoring lipophilicity .
  • : The 3-methylphenyl/2-methoxyphenyl analog (C20H17N5O3) weighs 375.38 g/mol, balancing hydrophobicity and hydrogen-bonding capacity .

Hypothetical Target Compound : Estimated molecular formula C19H14ClN5O3 (MW ~403.81 g/mol), with Cl and methoxy groups conferring mixed electronic effects.

Structural and Functional Analysis

Substituent Impact on Bioactivity (Inferred)

  • Electron-Withdrawing Groups (e.g., Cl) : May enhance binding to electrophilic targets (e.g., kinases) but reduce metabolic stability.
  • Electron-Donating Groups (e.g., OMe) : Improve solubility and interaction with polar residues in enzymes.
  • Steric Effects : Ortho-substituents (e.g., 2-methoxyphenyl in ) may limit rotational freedom, affecting binding kinetics .

Data Tables

Table 1. Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound* 2-(2-chlorophenyl) 9-(3-methoxyphenyl) C19H14ClN5O3 ~403.81 N/A
9-(3-Methoxyphenyl)-2-(2-thienyl) analog 2-(2-thienyl) 9-(3-methoxyphenyl) C19H15N5O3S 401.42 899970-89-9
2,4-Dimethoxyphenyl analog 2-(2,4-dimethoxyphenyl) 9-phenyl C20H19N5O4 393.39 N/A
2-Methyl/4-methylphenyl analog 2-methyl 9-(4-methylphenyl) C14H13N5O2 283.29 64440-99-9
3-Methylphenyl/2-methoxyphenyl analog 2-(3-methylphenyl) 9-(2-methoxyphenyl) C20H17N5O3 375.38 869069-60-3

*Hypothetical data inferred from structural analogs.

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